D3 Dopamine Receptor Binding Affinity: Distinguishing CAS 901264-25-3 from Structurally Congeneric Ligands
In a direct head-to-head radioligand displacement assay, 7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CHEMBL1627320, BDBM50378002) exhibited a Ki of 4.60 nM at the human D3 dopamine receptor expressed in HEK293 cells, measured via displacement of [125I]IABN [1]. Within the same patent series (US8748608), comparator compound US8748608 Example 36 (CHEMBL1627321, BDBM50378001), which lacks the pyrazolo[4,3-c]quinoline core and contains a 4-phenylpiperazine scaffold, showed only a functional IC50 of 25.7 nM in antagonist mode at the same receptor, representing an approximately 5.6-fold lower potency [1]. A third congener in the same patent, US8748608 Example 16 (BDBM123842), demonstrated a Ki of 3.0 nM and IC50 of 1.0 nM, confirming that the 4.60 nM Ki of the target compound places it in the low-nanomolar affinity tier but with a distinguishable binding profile within this chemical series [1].
| Evidence Dimension | Human D3 dopamine receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 4.60 nM |
| Comparator Or Baseline | US8748608 Example 36 (4-phenylpiperazine scaffold): IC50 = 25.7 nM (antagonist); US8748608 Example 16 (alternative chemotype): Ki = 3.0 nM, IC50 = 1.0 nM |
| Quantified Difference | 5.6-fold higher affinity vs. Example 36; comparable but distinct vs. Example 16 |
| Conditions | Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cell membranes |
Why This Matters
For D3 receptor-targeted research programs, the low-nanomolar Ki of this specific compound provides a defined affinity benchmark that differs from both lower-potency and higher-potency alternatives in the same patent series, enabling informed selection based on desired target engagement window.
- [1] Huang, K.; et al. 4-Phenylpiperazine derivatives with functionalized linkers as dopamine D3 receptor selective ligands and methods of use. U.S. Patent 8,748,608, June 10, 2014. BindingDB entries BDBM50378002 (CHEMBL1627320), BDBM50378001 (CHEMBL1627321), BDBM123842. View Source
